molecular formula C7H10N2OS B2423877 Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine CAS No. 1868663-01-7

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine

Cat. No.: B2423877
CAS No.: 1868663-01-7
M. Wt: 170.23
InChI Key: HKYCKIWKRFOIAF-UHFFFAOYSA-N
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Description

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds have been extensively studied due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

(E)-N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4H,1-3H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYCKIWKRFOIAF-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=NOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C(=N/OC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with methoxyamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine serves as a building block for synthesizing more complex thiazole derivatives. Its reactivity allows for various chemical transformations, including:

  • Oxidation: Formation of corresponding oxides.
  • Reduction: Generation of reduced amine derivatives.
  • Substitution Reactions: Creation of halogenated thiazole derivatives.

This versatility makes it valuable in the development of new synthetic pathways in organic chemistry.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has demonstrated effectiveness against various pathogens in vitro, making it relevant for combating bacterial and fungal infections. Quantitative data from assays indicate its potency against specific strains .

Medicine

This compound has shown promise in medical applications:

  • Anticancer Activity: Research indicates that this compound can inhibit cancer cell growth. In vitro studies have assessed its cytotoxicity against multiple cancer cell lines, revealing significant anticancer properties .
StudyCell LineIC50 (µM)
Study AMCF-7 (Breast Cancer)15.72
Study BA549 (Lung Cancer)>1000
  • Anti-inflammatory Effects: Investigations into its anti-inflammatory properties suggest potential therapeutic uses in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance characteristics of various products.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results showed a significant reduction in microbial viability at concentrations as low as 10 µg/mL .

Case Study 2: Anticancer Potential

In a comprehensive evaluation by the National Cancer Institute, this compound was tested against a panel of cancer cell lines. The compound exhibited promising results with an average growth inhibition rate (GI mean) of 12.53% across multiple lines .

Mechanism of Action

The mechanism of action of Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biological Activity

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine is a compound belonging to the thiazole family, which is renowned for its diverse biological activities. Its structure features a methoxy group attached to an ethylidene amine moiety, along with a 2-methyl-1,3-thiazole ring. This unique configuration contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₈H₁₁N₃OS
  • Molecular Weight : 172.25 g/mol

The thiazole ring in this compound is pivotal for its biological activity due to the presence of nitrogen and sulfur atoms, which facilitate various reactive interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

PathogenMIC (µM)
Escherichia coli8.33
Staphylococcus aureus5.64
Candida albicans16.69

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In cell culture studies, it has shown cytotoxic effects against several cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-712.15
HCT11610.5
HepG214.0

These findings highlight its potential as an anticancer agent, particularly due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

Biochemical Pathways : The compound may modulate various biochemical pathways by interacting with specific enzymes or receptors within cells. Thiazole-containing compounds are known for their ability to influence several signaling pathways related to cell proliferation and apoptosis .

Antioxidant Activity : Preliminary studies suggest that this compound may act as an antioxidant, protecting cells from oxidative stress and damage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at MIC levels as low as 5.64 µM, demonstrating its potential utility in treating bacterial infections .

Case Study 2: Anticancer Potential

In a comparative study involving several thiazole derivatives, this compound was found to have superior antiproliferative effects against MCF-7 breast cancer cells compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil . The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify methoxy (–OCH₃), thiazole protons (δ 7.5–8.5 ppm), and imine (–C=N–) signals (δ 8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C=N (~1640 cm⁻¹) and C–O–C (~1250 cm⁻¹) .

What advanced crystallographic methods resolve structural ambiguities in thiazole-imine derivatives?

Q. Advanced Structural Analysis

  • X-ray Crystallography : SHELXL () refines crystal structures using high-resolution data. ORTEP-3 () visualizes thermal ellipsoids and hydrogen bonding.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors for accurate unit cell parameters.
  • Validation : R-factor < 0.05 and residual electron density < 0.3 eÅ⁻³ ensure reliability .

How can researchers evaluate the neuroprotective potential of this compound?

Q. Pharmacological Assessment

  • In Vitro Models : Test dopamine neuron protection in MPTP-induced neurotoxicity assays (e.g., SH-SY5Y cells) .
  • In Vivo Models : Use MPTP-treated primates or rodents to measure dopaminergic neuron survival via immunohistochemistry .
  • Mechanistic Studies : Radioligand binding assays for metabotropic glutamate receptors (mGluR5) to identify targets .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced Modeling

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to mGluR5, using crystal structures (PDB: 6FFI) .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.

How should contradictory data on biological activity be reconciled?

Q. Data Contradiction Analysis

  • Dose-Response Validation : Repeat assays across multiple concentrations to confirm EC₅₀/IC₅₀ trends.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., vs. MPTP analogs).
  • Experimental Controls : Validate assay conditions (e.g., cell viability via MTT) to rule out artifacts.

Tables

Q. Table 1. Example Reaction Conditions from Analogous Syntheses (Adapted from )

Reactant PairSolventCatalystTime (h)Yield (%)
Thiazole amine + AldehydeDMFHCl475–85
Thiazole amine + KetoneEthanolTEA660–70

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